molecular formula C7H13NO2 B13494341 {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol

Cat. No.: B13494341
M. Wt: 143.18 g/mol
InChI Key: KDAGGBWORBMBPQ-UHFFFAOYSA-N
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Description

{4-Amino-1-methyl-2-oxabicyclo[211]hexan-3-yl}methanol is a bicyclic compound with a unique structure that includes an amino group, a methyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol typically involves a multi-step process. One common method includes the cycloaddition of suitable precursors followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized to minimize waste and reduce production costs while maintaining high product quality .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-Amino-1-methyl-2-oxabicyclo[21Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(4-amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)methanol

InChI

InChI=1S/C7H13NO2/c1-6-3-7(8,4-6)5(2-9)10-6/h5,9H,2-4,8H2,1H3

InChI Key

KDAGGBWORBMBPQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)CO)N

Origin of Product

United States

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